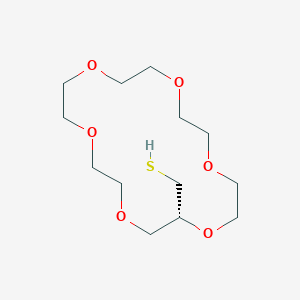
(R)-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol is a complex organosulfur compound. It features a thiol group attached to a macrocyclic ether, making it a unique molecule with potential applications in various fields such as chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol typically involves the following steps:
Formation of the Macrocyclic Ether: The macrocyclic ether can be synthesized through a cyclization reaction involving ethylene glycol derivatives. This step often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to ensure complete cyclization.
Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction. This involves reacting the macrocyclic ether with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
Industrial production of ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can undergo reduction reactions, particularly at the sulfur atom, using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates and other reduced sulfur species.
Substitution: Various substituted ethers and thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study protein-thiol interactions and as
Eigenschaften
Molekularformel |
C13H26O6S |
|---|---|
Molekulargewicht |
310.41 g/mol |
IUPAC-Name |
[(2R)-1,4,7,10,13,16-hexaoxacyclooctadec-2-yl]methanethiol |
InChI |
InChI=1S/C13H26O6S/c20-12-13-11-18-8-7-16-4-3-14-1-2-15-5-6-17-9-10-19-13/h13,20H,1-12H2/t13-/m1/s1 |
InChI-Schlüssel |
UNILPIPHJQVHNI-CYBMUJFWSA-N |
Isomerische SMILES |
C1COCCOCCO[C@H](COCCOCCO1)CS |
Kanonische SMILES |
C1COCCOCCOC(COCCOCCO1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)
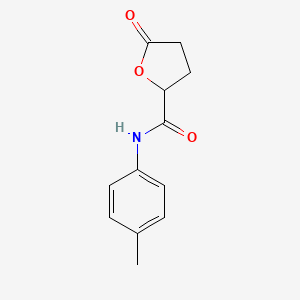
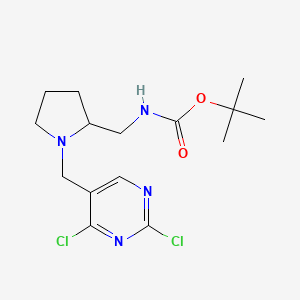
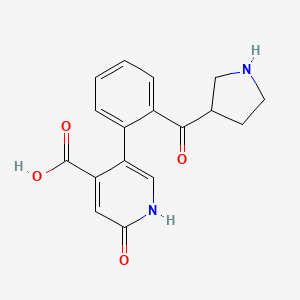
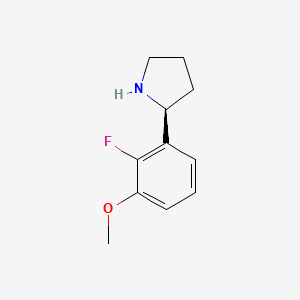


![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)


![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)


